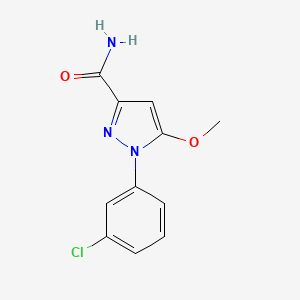

3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole

Descripción general

Descripción

3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the pyrazole family and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole and its derivatives have been explored in various synthetic chemistry applications. For instance, Salanouve et al. (2012) investigated the synthesis of 3-methoxypyrazoles from 1,1-dimethoxyethene, revealing insights into the synthesis process and its scope (Salanouve et al., 2012). Boyle and Jones (1973) studied the reactions of 1-methoxypyrazole 2-oxides with acetic anhydride and other compounds, leading to various substituted pyrazoles, demonstrating the compound's reactivity and potential for creating diverse derivatives (Boyle & Jones, 1973).

Pharmacological Potential

Research has also delved into the pharmacological potential of 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole derivatives. For example, Bekircan et al. (2015) synthesized novel heterocyclic compounds from a similar structure, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, and investigated their potential as inhibitors for lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015). Another study by Garg and Singh (1970) explored the synthesis of 1-carbamoyl-3,5-diphenyl-4-arylazopyrazoles, highlighting the versatility and potential application of these compounds in developing antidiabetic agents (Garg & Singh, 1970).

Cancer Research

In cancer research, Lee et al. (2006) discovered that a structurally similar compound, 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth, demonstrating the potential of these compounds in cancer therapeutics (Lee et al., 2006).

Agricultural Applications

The derivatives of 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole have also been investigated for their insecticidal activity. Hasan et al. (1996) examined carbamoylated and acylated pyrazolines for their effectiveness against pests, providing insights into the potential agricultural applications of these compounds (Hasan et al., 1996).

Fungicidal Properties

Moreover, Xin and Key (2007) synthesized and characterized novel 5-Arylpyrazole derivatives, investigating their fungicidal activity, which shows the compound's utility in protecting against fungal pathogens in agriculture (Xin & Key, 2007).

Corrosion Inhibition

Interestingly, Yadav et al. (2016) studied pyranopyrazole derivatives for their potential as corrosion inhibitors in mild steel, revealing an industrial application for these compounds (Yadav, Gope, Kumari, & Yadav, 2016).

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-5-methoxypyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-17-10-6-9(11(13)16)14-15(10)8-4-2-3-7(12)5-8/h2-6H,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOMUEOEXMFVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203172 | |

| Record name | 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide | |

CAS RN |

54708-52-0 | |

| Record name | 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054708520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

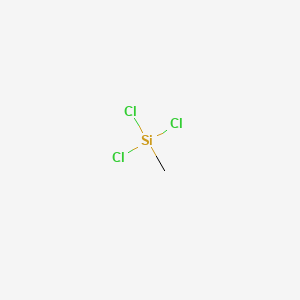

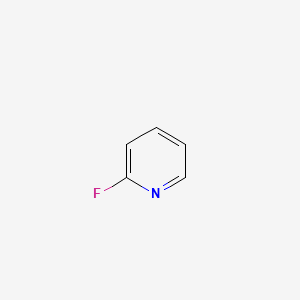

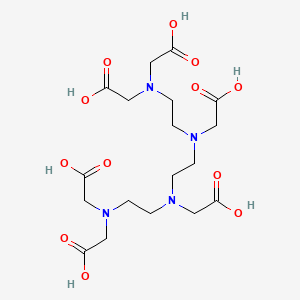

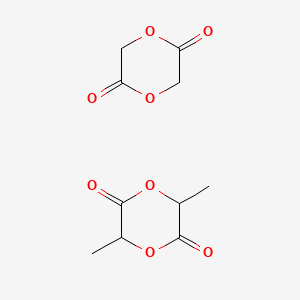

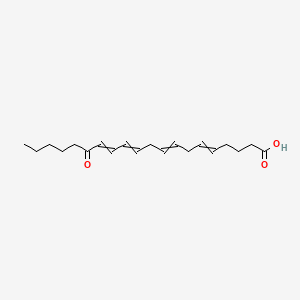

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

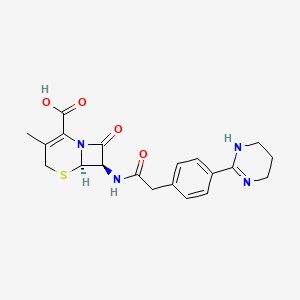

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1216822.png)

![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1216825.png)